Bis(2-methyloctyl) phthalate
Overview
Description
Bis(2-methyloctyl) phthalate: is a chemical compound with the molecular formula C26H42O4 . It is a type of phthalate ester, specifically a diester of phthalic acid. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methyloctyl) phthalate is typically synthesized through the esterification of phthalic anhydride with 2-methyloctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and 2-methyloctanol, are mixed in the presence of an acid catalyst and heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methyloctyl) phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and 2-methyloctanol.
Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methyloctanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chains.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(2-methyloctyl) phthalate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a plasticizer in the production of flexible plastics and polymers.
- Studied for its chemical properties and reactions with various reagents .
Biology:
- Investigated for its effects on biological systems, particularly its potential as an endocrine disruptor.
- Used in studies on the biodegradation of phthalates by microorganisms .
Medicine:
- Examined for its potential health effects, including its impact on human health and its role as an endocrine disruptor .
Industry:
- Widely used in the manufacturing of flexible PVC products, such as cables, flooring, and medical devices.
- Employed in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of bis(2-methyloctyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It affects nuclear receptors in neural structures, influencing brain functions and potentially leading to neurological disorders . Additionally, this compound can induce oxidative stress, inflammation, and apoptosis through the activation of signaling pathways such as Nrf2, NF-κB, and PI3K/AKT .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl chain structure.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Dibutyl phthalate (DBP): A lower molecular weight phthalate used in different applications.
Uniqueness: Bis(2-methyloctyl) phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific interactions with biological systems and its potential as an endocrine disruptor also distinguish it from other similar compounds .
Properties
IUPAC Name |
bis(2-methyloctyl) benzene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-7-9-11-15-21(3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(4)16-12-10-8-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRDMEGSBKPONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991133 | |
Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70857-56-6, 28553-12-0 | |
Record name | 1,2-Bis(2-methyloctyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70857-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisononyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methyloctyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070857566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methyloctyl) phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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